molecular formula C7H12O5 B1425310 2-Methoxypropandioic acid ethyl methyl ester CAS No. 56752-40-0

2-Methoxypropandioic acid ethyl methyl ester

Cat. No. B1425310
CAS RN: 56752-40-0
M. Wt: 176.17 g/mol
InChI Key: HFDVKYCCJYDRFC-UHFFFAOYSA-N
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Description

“2-Methoxypropandioic acid ethyl methyl ester” is an organic compound with the molecular formula C7H12O5 and a molecular weight of 176.17 . It is derived from Methyl Methoxyacetate, which is a reagent used in the synthesis of diphenylamine-terepthaldehyde resins .


Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids. Esters can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 223.4±20.0 °C and its density is predicted to be 1.116±0.06 g/cm3 . It is slightly soluble in Chloroform and Methanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study detailed the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester, emphasizing optimal synthetic conditions and achieving a yield of up to 67% (Wu Hai-juan, 2012). This highlights advancements in the synthetic methodologies for compounds structurally related to 2-Methoxypropandioic acid ethyl methyl ester.
  • Enantioseparation and Thermodynamics : Research on the thermodynamic aspects of HPLC separation of phenylcarbamic acid derivatives, including those similar to this compound, has revealed insights into chiral recognition mechanisms, underlining the importance of such compounds in stereochemical studies (J. Dungelová et al., 2004).

Applications in Material Science

  • Polymers and Catalysis : An investigation into the asymmetric induction from lactic acid derivatives, enhanced by ZnCl2, utilized compounds like (2S)‐ethyl‐2‐methoxy propanate, showing their potential in chirality transfer and polymer synthesis, achieving moderate enantiomeric excess (S. Hüttenhain, 2007).
  • Solubility in Supercritical CO2 : The solubility effects of end group modifications on compounds, including those similar to this compound, in supercritical carbon dioxide were studied, offering implications for their applications in green chemistry and material processing (F. Chang et al., 2012).

Analytical and Environmental Applications

  • Mass Spectrometry and Ionization Studies : The electron ionization (EI) mass spectra of isomeric methyl ethyl mixed esters of 2-methylmaleic acid were examined, with findings relevant to analytical chemistry and environmental monitoring. Such studies provide a basis for understanding the fragmentation patterns of similar compounds (T. Tamiri et al., 2003).

Mechanism of Action

Mode of Action

Esters are known to undergo hydrolysis in the presence of water and enzymes, breaking down into their constituent alcohol and carboxylic acid . This process can lead to various changes in the body, depending on the specific targets of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxypropandioic acid ethyl methyl ester . Factors such as temperature, pH, and the presence of other substances can affect the rate of ester hydrolysis, and thus the bioavailability of the compound. Additionally, individual factors such as age, sex, health status, and genetic factors can also influence the compound’s action and efficacy.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may be toxic if inhaled. It may cause drowsiness or dizziness. It is suspected of causing cancer and of damaging fertility or the unborn child. It may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed .

properties

IUPAC Name

1-O-ethyl 3-O-methyl 2-methoxypropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-4-12-7(9)5(10-2)6(8)11-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDVKYCCJYDRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722258
Record name Ethyl methyl methoxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56752-40-0
Record name Ethyl methyl methoxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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